ethyl (E)-3-anilinobut-2-enoate;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl (E)-3-anilinobut-2-enoate and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. Ethyl (E)-3-anilinobut-2-enoate is an ester derivative of aniline and butenoic acid, characterized by its conjugated double bond and aromatic amine group. 1-Iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with four methyl groups attached to the benzene ring, enhancing its steric and electronic properties.
Vorbereitungsmethoden
Ethyl (E)-3-anilinobut-2-enoate
Aldol Condensation: The synthesis typically involves an aldol condensation reaction between aniline and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, followed by nucleophilic attack on the carbonyl group of ethyl acetoacetate, resulting in the formation of the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions with ethanol as the solvent. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
1-Iodo-2,3,4,5-tetramethylbenzene
Iodination of Tetramethylbenzene: The synthesis involves the iodination of 1,2,3,4-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom replaces one of the hydrogen atoms on the benzene ring.
Reaction Conditions: The reaction
Eigenschaften
Molekularformel |
C22H28INO2 |
---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
ethyl (E)-3-anilinobut-2-enoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H15NO2.C10H13I/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11;1-6-5-10(11)9(4)8(3)7(6)2/h4-9,13H,3H2,1-2H3;5H,1-4H3/b10-9+; |
InChI-Schlüssel |
CKBJQVQZJUUGFG-RRABGKBLSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=CC=C1.CC1=CC(=C(C(=C1C)C)C)I |
Kanonische SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1.CC1=CC(=C(C(=C1C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.